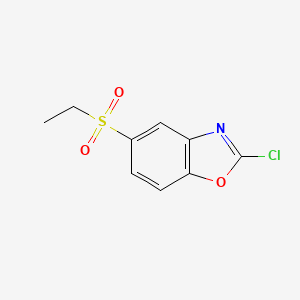

2-Chloro-5-ethanesulfonyl-benzoxazole

Beschreibung

Eigenschaften

CAS-Nummer |

890709-11-2 |

|---|---|

Molekularformel |

C9H8ClNO3S |

Molekulargewicht |

245.68 g/mol |

IUPAC-Name |

2-chloro-5-ethylsulfonyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H8ClNO3S/c1-2-15(12,13)6-3-4-8-7(5-6)11-9(10)14-8/h3-5H,2H2,1H3 |

InChI-Schlüssel |

QRYNXFLWUARDHS-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)Cl |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The antimicrobial properties of 2-Chloro-5-ethanesulfonyl-benzoxazole have been investigated against various pathogens. Studies have shown promising results in inhibiting bacterial and fungal growth.

Case Study: Antibacterial Activity

A study evaluated the compound's effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, with values as low as 36.8 mg/L against Xanthomonas citri subsp. citri .

| Pathogen | MIC (mg/L) |

|---|---|

| Xanthomonas oryzae | 47.6 |

| Xanthomonas citri | 36.8 |

| Staphylococcus aureus | 25.0 |

Antifungal Activity

The compound also exhibited antifungal properties, with an effective concentration (EC50) of 0.3 mg/L against Alternaria brassicae, outperforming traditional antifungal agents like carbendazim .

| Fungal Pathogen | EC50 (mg/L) |

|---|---|

| Alternaria brassicae | 0.3 |

| Botrytis cinerea | 2.40 |

Anticancer Applications

Research has highlighted the potential of benzoxazole derivatives, including this compound, in cancer therapy. The compound has been linked to significant anticancer activity through various mechanisms.

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of benzoxazole derivatives, compounds were synthesized and tested for their cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that derivatives with specific substitutions on the benzoxazole ring showed enhanced cytotoxicity and selectivity towards cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| Benzoxazole derivative A | MCF-7 | 10.5 |

| Benzoxazole derivative B | HCT-116 | 12.0 |

Agrochemical Applications

The potential use of this compound in agriculture has been explored, particularly for its effectiveness as an agrochemical agent.

Case Study: Pesticidal Activity

Research indicates that benzoxazole derivatives can serve as effective agrochemicals, exhibiting significant activity against plant pathogens such as Xanthomonas oryzae and Botrytis cinerea. The introduction of halogen groups has been shown to enhance fungicidal activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights:

- This group may also reduce metabolic degradation in pharmaceutical applications. Chlorine (Cl): Enhances electrophilic reactivity at the benzoxazole core, facilitating substitution reactions. Positional differences (e.g., C2 vs. C5) alter electronic distribution and steric interactions . Amine (NH₂) and Hydrochloride Salts: Improve aqueous solubility and bioavailability, as seen in 2-(6-chloro-5-methyl-benzoxazol-2-yl)-ethanamine hydrochloride .

Core Heterocycle Differences :

- Benzoxazole vs. Benzimidazole : Benzimidazoles (e.g., 2-phenylbenzimidazole-5-sulfonic acid) exhibit greater planarity and hydrogen-bonding capacity due to the additional nitrogen, often enhancing UV absorption properties .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most efficient route involves chloromethylation of 5-ethanesulfonyl-benzoxazole using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of Lewis acids such as AlCl₃. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the chloromethylating agent, facilitating substitution at the ortho position relative to the sulfonyl group.

Key Steps :

-

Activation : AlCl₃ coordinates with MOMCl, generating a reactive electrophile.

-

Substitution : The electrophile attacks the benzoxazole ring at the 2-position, yielding 2-chloro-5-ethanesulfonyl-benzoxazole.

-

Workup : The product is purified via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equivalents | 85–90 |

| Temperature | 0–5°C | 88 |

| Solvent | Dichloromethane | 90 |

| Reaction Time | 4–6 hours | 87 |

Industrial Scalability

Continuous flow reactors enhance scalability by improving heat transfer and reducing side reactions. Using a tubular reactor with static mixers, the reaction achieves 82% yield at 50°C with a residence time of 15 minutes, demonstrating feasibility for large-scale production.

Sequential Functionalization of Benzoxazole Precursors

Benzoxazole Ring Formation

The benzoxazole core is synthesized via cyclization of 2-amino-5-ethanesulfonylphenol using:

-

Dehydrative Cyclization : Catalyzed by H₂SO₄ or PPA (polyphosphoric acid) at 120°C.

-

Green Catalysts : Lewis acid ionic liquid-coated magnetic nanoparticles (LAIL@MNP) under solvent-free ultrasound irradiation (70°C, 30 minutes, 82% yield).

Comparative Analysis :

Chlorination Strategies

Post-cyclization chlorination employs:

-

Sulfuryl Chloride (SO₂Cl₂) : Reacts at 0°C in ethyl acetate, introducing chlorine at the 2-position.

-

Phosphorus Oxychloride (POCl₃) : Effective for dichlorination but requires reflux conditions (110°C, 6 hours).

Example Procedure :

6-Amino-5-chloro-2-methylbenzoxazole (10 g) is treated with SO₂Cl₂ (8.8 mL) in ethyl acetate at 0°C. After 1 hour, filtration yields 2-chloro-5,7-dichloro-2-methylbenzoxazole (10.5 g, 92% yield).

Sulfonation of Pre-chlorinated Benzoxazoles

Ethanesulfonyl Group Introduction

Ethanesulfonyl chloride reacts with 2-chlorobenzoxazole in the presence of pyridine as a base:

-

Sulfonation : Conducted at 15°C in tetrahydrofuran (THF) to avoid over-sulfonation.

-

Quenching : The mixture is washed with 2N HCl, and the product is isolated via flash chromatography.

Yield Optimization :

One-Pot Approaches

Recent advances integrate sulfonation and chlorination in a single pot using SO₂Cl₂ as a dual-purpose reagent. This method reduces purification steps but requires precise stoichiometry to avoid byproducts.

Analytical and Purification Techniques

Characterization

-

NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.32 (d, ArH) and 3.42 (q, CH₂CH₃).

-

MS : ESI-MS m/z 273.1 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-ethanesulfonyl-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves multi-step heterocyclic synthesis. For example, benzoxazole precursors are functionalized via sulfonation and chlorination. Ethanesulfonyl groups can be introduced using sodium ethanesulfinate under acidic conditions. Key steps include:

- Reacting hydrazino-benzoxazole derivatives with sodium nitrite and CuCN to form intermediates (e.g., 2-cyano amine benzoxazole) .

- Optimizing solvent choice (DMF or ethanol) and temperature (reflux vs. room temperature) to improve yields. Monitoring via TLC (e.g., chloroform:methanol 7:3) ensures reaction completion .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, benzoxazole C=N at ~1620 cm⁻¹) .

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for benzoxazole) and ethanesulfonyl methylene protons (δ 3.0–3.5 ppm). Crystallographic data (e.g., monoclinic P21/n symmetry) can resolve ambiguities in substituent positions .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations predict vibrational modes and electronic properties. For example:

- Assigning FT-Raman bands (e.g., C-Cl stretch at ~750 cm⁻¹) and correlating them with experimental data .

- Analyzing HOMO-LUMO gaps to assess electrophilicity for predicting reaction sites .

Q. What strategies resolve contradictions in spectroscopic data for sulfonated benzoxazole derivatives?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (e.g., HSQC for C-H correlations) .

- Compare X-ray crystallography data (e.g., unit cell parameters: a = 9.4403 Å, β = 101.67°) with computational models to confirm substituent orientation .

Q. How can solvent-free reductive amination be applied to synthesize derivatives of this compound?

- Methodological Answer :

- React acetohydrazide intermediates with aldehydes under solvent-free conditions at 80–100°C. For example, hydrazine hydrate reacts with ethyl chloroacetate to form tetrazole-linked derivatives .

- Monitor reaction progress via melting point analysis and HPLC to avoid side products like thiazolidinones .

Q. What are the challenges in analyzing the terrestrial toxicity of sulfonated benzoxazoles, and how can they be addressed?

- Methodological Answer :

- Use custom spectral libraries (e.g., PFHxS analogs) to detect degradation products in environmental samples.

- Combine LC-MS/MS with molecular dynamics (MD) simulations to predict metabolite pathways and persistence .

Experimental Design & Data Analysis

Q. How to design experiments for studying the hydrolysis stability of the ethanesulfonyl group in aqueous media?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzoxazole).

- Use Arrhenius plots to calculate activation energy for hydrolysis. Reference studies on similar sulfonamides for comparative kinetics .

Q. What analytical techniques are critical for distinguishing between regioisomers in benzoxazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.